![molecular formula 13C3C5H1515NO6 B602569 N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine CAS No. 478529-43-0](/img/structure/B602569.png)
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine
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Overview
Description
N-Acetylglucosamine (GlcNAc) is a monosaccharide derivative of glucose and is widely distributed worldwide . The molecular formula of this amino monosaccharide is C8H15NO6, and its molecular weight is 221.21 . It usually polymerizes linearly through (1,4)-β-linkages and is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose .
Synthesis Analysis
GlcNAc is industrially produced using chitin as a substrate, by chemical, enzymatic, and biotransformation methods . New methods have been developed to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms . A selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as a starting material has also been reported .Molecular Structure Analysis
Molecular dynamics simulations and DFT calculations have been performed for the demonstration of the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in solution phase . The interactions between NAG and solvent molecules were evaluated through spatial distribution function and radial distribution function, and the preferred conformations of NAG in aqueous solution were revealed by cluster analysis .Chemical Reactions Analysis
GlcNAc polymerizes linearly with (1,4)-β-linkages and is the monomeric unit of the polymer chitin . It has been reported that a selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as a starting material can be achieved .Physical And Chemical Properties Analysis
GlcNAc is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear . The molecular weight of GlcNAc is 223.19 g/mol .Scientific Research Applications
Regenerative Medicine
“N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine” and its derivatives have potential use in regenerative medicine . They have been widely used in food, cosmetics, and pharmaceutical industries . Glucosamine is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage .
Treatment of Osteoarthritis
Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects . The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use .
Wound Healing
Biomedical applications of glucosamine and chitosan oligosaccharide include wound healing .
Bone Regeneration
Another application is in bone regeneration .
Antibacterial Effect
Glucosamine and chitosan oligosaccharide also have antibacterial effects .
Oral Hygiene
They are also used in oral hygiene .
Drug Carrier for Molecular Therapies
Chitosan oligosaccharide, a derivative of glucosamine, acts as a drug carrier for molecular therapies, such as drug and gene delivery systems .
Role in Imaging for Tumor and Cancer Detection
Chitosan oligosaccharide also plays a role in imaging for tumor and cancer detection .
Future Directions
GlcNAc has generated interest not only as an underutilized resource but also as a new functional material with high potential in various fields . It has been demonstrated that GlcNAc administration has a positive effect on breast cancer cells, leading to increased apoptosis and Fas expression in the malignant phenotype . The binding affinity of GlcNAc to HER2 suggests a potential mechanism of action .
properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1,8+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-MDCOBECOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine |
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